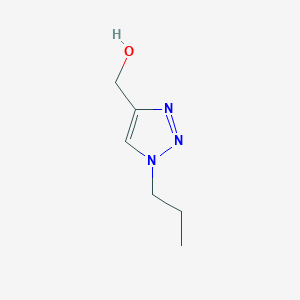

4-Hydroxymethyl-1-propyl-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1-propyltriazol-4-yl)methanol |

InChI |

InChI=1S/C6H11N3O/c1-2-3-9-4-6(5-10)7-8-9/h4,10H,2-3,5H2,1H3 |

InChI Key |

BLCYQMFMPCIFRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(N=N1)CO |

Origin of Product |

United States |

Overview of 1,2,3 Triazole Ring Systems and Their Academic Significance

The 1,2,3-triazole is a five-membered heterocyclic ring containing two carbon atoms and three contiguous nitrogen atoms. nih.govnih.gov This core structure is aromatic, planar, and possesses a significant dipole moment. nih.govresearchgate.net The triazole ring is chemically robust, showing high stability against oxidative and reductive conditions, as well as acidic and basic hydrolysis. nih.gov

A pivotal moment in the history of 1,2,3-triazole chemistry was the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov This reaction, independently developed by the groups of Morten Meldal and K. Barry Sharpless, provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.gov The simplicity, high yield, and biocompatibility of this reaction have made 1,2,3-triazoles readily accessible and widely used as building blocks in various scientific disciplines.

The academic significance of the 1,2,3-triazole ring is vast, primarily due to its unique combination of properties:

Bioisostere: The triazole ring is often used as a bioisostere for other chemical groups, most notably the amide bond. mdpi.com It can mimic the hydrogen bonding capabilities and dipole moment of a trans-amide linkage while offering superior metabolic stability, a crucial advantage in drug design. mdpi.com

Pharmacophore: The triazole nucleus itself is considered a key pharmacophore, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bond on the ring can function as a hydrogen bond donor. mdpi.com

Linker Moiety: Due to its chemical stability and the straightforward nature of its formation, the triazole ring is an ideal linker to connect different molecular fragments, facilitating the creation of hybrid molecules and bioconjugates. nih.gov

These characteristics have led to the incorporation of the 1,2,3-triazole scaffold into a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral agents. nih.govnih.gov

Table 1: Key Properties of the 1,2,3-Triazole Ring System

| Property | Description | Significance |

|---|---|---|

| Structure | Five-membered aromatic ring with three adjacent nitrogen atoms. | Confers high stability and planarity. |

| Stability | Resistant to hydrolysis, oxidation, and reduction. | Ideal for use as a stable core in various applications. |

| Dipole Moment | Possesses a significant molecular dipole moment (~4.5-5.0 Debye). | Influences solubility and ability to engage in electrostatic interactions. |

| H-Bonding | Nitrogen atoms act as H-bond acceptors; ring C-H can act as an H-bond donor. | Crucial for interactions with biological macromolecules like proteins and enzymes. |

| Synthesis | Readily synthesized via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Allows for efficient and modular construction of diverse derivatives. |

Rationale for Research Focus on 4 Hydroxymethyl 1 Propyl 1,2,3 Triazole As a Distinct Chemical Entity

The investigation of a specific molecule like 4-Hydroxymethyl-1-propyl-1,2,3-triazole stems from a rational design approach in chemical synthesis, where specific substituents are chosen to impart desired physicochemical properties to the core triazole scaffold. The rationale for focusing on this particular combination of substituents—a propyl group at the N-1 position and a hydroxymethyl group at the C-4 position—is multifaceted.

The general structure of interest is a 1,4-disubstituted 1,2,3-triazole, the regiochemistry readily provided by the CuAAC reaction. mdpi.com The selection of each substituent is deliberate:

The N-1 Propyl Group: Alkyl chains attached to the triazole nitrogen are fundamental for modulating the molecule's lipophilicity (fat-solubility). Varying the length of the alkyl chain (e.g., from methyl to ethyl to propyl) allows for systematic tuning of properties like membrane permeability and solubility in organic media. A propyl group provides a moderate increase in lipophilicity compared to smaller alkyl groups, which can be critical for achieving optimal pharmacokinetic profiles in medicinal chemistry or for controlling solubility in materials science applications.

The C-4 Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) substituent is of particular interest for several reasons. Firstly, the hydroxyl group is a potent hydrogen bond donor and acceptor, which can enhance binding affinity to biological targets or improve aqueous solubility. Secondly, it serves as a versatile chemical handle. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or other functional groups, allowing for further derivatization and the creation of more complex molecules. Research has indicated that the presence of a 4-hydroxymethyl group on the triazole ring can be favorable for biological activity. nih.gov

Therefore, the specific combination in 4-Hydroxymethyl-1-propyl-1,2,3-triazole creates a molecule with a balance of lipophilic and hydrophilic character. This balance is often a key objective in the design of bioactive compounds. The propyl group can facilitate passage through biological membranes, while the hydroxymethyl group can ensure sufficient aqueous solubility and provide specific interactions with a target receptor or enzyme.

Positioning of 4 Hydroxymethyl 1 Propyl 1,2,3 Triazole Within Broader 1,2,3 Triazole Derivative Research

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, making it a preferred route for the synthesis of compounds like 4-Hydroxymethyl-1-propyl-1,2,3-triazole. nih.govnih.gov

Mechanistic Aspects and Catalyst Optimization for 4-Substituted 1,2,3-Triazole Formation

The mechanism of the CuAAC reaction is proposed to proceed through a stepwise pathway involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a cycloaddition manner, ultimately leading to the 1,4-disubstituted triazole product. The regioselectivity is a key feature of this reaction, with density functional theory calculations indicating significantly lower free-energy barriers for the formation of the 1,4-regioisomer compared to the 1,5-isomer. nih.gov

Catalyst optimization has been a major focus of research to enhance the efficiency and applicability of the CuAAC reaction. While initial systems often utilized copper(II) sources like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ, a variety of copper catalysts and ligands have been explored. nih.govbeilstein-journals.org The use of heterogeneous catalysts, such as copper nanoparticles supported on nanocellulose, has also been developed to facilitate catalyst recovery and reuse. rsc.org Ligands, such as tris(triazolylmethyl)amine-based compounds, can accelerate the reaction. beilstein-journals.org

Table 1: Comparison of Catalyst Systems for CuAAC Reactions

| Catalyst System | Reducing Agent (if applicable) | Solvent | Key Advantages |

| CuSO₄·5H₂O / Sodium Ascorbate | Sodium Ascorbate | Various (e.g., t-BuOH/H₂O, THF/H₂O) | Readily available, inexpensive, effective in aqueous media. beilstein-journals.org |

| CuI / Base | None | Various (e.g., Toluene, DMSO) | Direct use of Cu(I) source, often used with a base like DBU or NEt₃. beilstein-journals.org |

| [CuBr(PPh₃)₃] | None | Neat or Water | Effective at room temperature. beilstein-journals.org |

| Copper Nanoparticles on Nanocellulose (CuNPs/NC) | Not applicable | Glycerol | Heterogeneous, reusable, environmentally benign solvent. rsc.org |

Synthetic Pathways to 4-Hydroxymethyl-1-propyl-1,2,3-triazole and Its Precursors

The synthesis of 4-Hydroxymethyl-1-propyl-1,2,3-triazole via CuAAC is a straightforward process involving the reaction of two key precursors: 1-azidopropane (B1337692) and propargyl alcohol (2-propyn-1-ol).

1-Azidopropane (Propyl Azide): This precursor can be readily prepared from 1-bromopropane (B46711) or 1-iodopropane (B42940) by nucleophilic substitution with sodium azide.

Propargyl Alcohol (2-propyn-1-ol): This is a commercially available terminal alkyne that provides the hydroxymethyl group at the 4-position of the triazole ring.

The CuAAC reaction between these two precursors, typically catalyzed by a Cu(I) source, proceeds with high regioselectivity to yield the desired 1,4-disubstituted product, 4-Hydroxymethyl-1-propyl-1,2,3-triazole. A one-pot, three-component reaction starting from an alkyl halide (e.g., 1-bromopropane), sodium azide, and a terminal alkyne is also a common and efficient strategy. researchgate.net

Alternative Cycloaddition Reactions for 1,2,3-Triazole Core Construction

While CuAAC is dominant for 1,4-disubstituted triazoles, other cycloaddition methodologies have been developed to access different regioisomers or to avoid the use of copper catalysts.

Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. nih.govnumberanalytics.comrsc.org Unlike the CuAAC, which is generally limited to terminal alkynes, the RuAAC can tolerate both terminal and internal alkynes, allowing for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. nih.govnumberanalytics.com

The mechanism of RuAAC is distinct from that of CuAAC and is thought to involve the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and alkyne. numberanalytics.comrsc.org This is followed by reductive elimination to form the triazole product. numberanalytics.com Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)]. numberanalytics.comacs.org

Table 2: Comparison of CuAAC and RuAAC Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Regioselectivity | 1,4-Disubstituted 1,2,3-triazoles nih.gov | 1,5-Disubstituted 1,2,3-triazoles nih.govnumberanalytics.com |

| Alkyne Substrate Scope | Primarily terminal alkynes nih.govrsc.org | Terminal and internal alkynes nih.govnumberanalytics.com |

| Proposed Mechanism | Stepwise via copper acetylide intermediate | Oxidative coupling to a ruthenacycle intermediate numberanalytics.com |

| Common Catalysts | CuSO₄/NaAsc, CuI, Cu(OAc)₂ beilstein-journals.org | [CpRuCl(PPh₃)₂], [CpRuCl(COD)] numberanalytics.comacs.org |

Metal-Free and Organocatalytic Approaches

Concerns about the potential toxicity of residual metal catalysts have driven the development of metal-free and organocatalytic methods for 1,2,3-triazole synthesis. organic-chemistry.org

One prominent metal-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC) , which utilizes strained cyclooctyne (B158145) derivatives. The high ring strain of these alkynes significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed under physiological conditions without a catalyst. organic-chemistry.org

Organocatalytic approaches have also emerged as a viable alternative. For instance, an isobenzofuran (B1246724) organocatalyst has been shown to increase the rate and regioselectivity of azide-alkyne cycloadditions. nih.govnih.govunito.it The catalytic cycle involves a Diels-Alder reaction between the alkyne and the organocatalyst, followed by a 1,3-dipolar cycloaddition with the azide, and a final retro-Diels-Alder reaction to release the triazole product and regenerate the catalyst. nih.govnih.govunito.it Other methods involve the reaction of β-carbonyl phosphonates with azides mediated by bases like cesium carbonate.

Post-Cycloaddition Functionalization Strategies Applicable to 4-Hydroxymethyl-1-propyl-1,2,3-triazole

Following the synthesis of the 1,2,3-triazole core, further functionalization can be employed to create a diverse range of derivatives. For 4-Hydroxymethyl-1-propyl-1,2,3-triazole, functionalization can target either the hydroxymethyl group or the triazole ring itself.

The hydroxymethyl group offers a versatile handle for various transformations. It can be:

Oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a wide array of subsequent reactions such as reductive amination or amide bond formation.

Esterified by reaction with carboxylic acids or their derivatives to produce esters with potentially altered biological activities or physical properties.

Etherified to introduce different alkyl or aryl groups.

The 1,2,3-triazole ring is generally stable, but the C-H bond at the 5-position can be a site for functionalization, although this often requires specific directing groups or harsh conditions. Direct C-H activation and subsequent coupling reactions are an area of active research for the derivatization of pre-formed triazoles.

Chemical Transformations of the 4-Hydroxymethyl Group

The 4-hydroxymethyl group (-CH₂OH) is a primary alcohol, offering a reactive handle for a variety of chemical transformations. These modifications are crucial for creating derivatives with altered polarity, reactivity, and biological activity. Key transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde (4-formyl-1-propyl-1,2,3-triazole) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the corresponding carboxylic acid (1-propyl-1,2,3-triazole-4-carboxylic acid) can be achieved with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These oxidized derivatives serve as key intermediates for amide bond formation and other conjugations.

Esterification: Conversion of the hydroxyl group to an ester is a common strategy to modify lipophilicity. This is readily accomplished by reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. For example, reacting 4-hydroxymethyl-1-propyl-1,2,3-triazole with acetyl chloride yields (1-propyl-1H-1,2,3-triazol-4-yl)methyl acetate (B1210297).

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophile then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether, such as 4-(methoxymethyl)-1-propyl-1,2,3-triazole or 4-(benzyloxymethyl)-1-propyl-1,2,3-triazole. rsc.org

| Transformation Type | Reagents and Conditions | Product |

|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 4-Formyl-1-propyl-1,2,3-triazole |

| Strong Oxidation | KMnO₄, base, heat | 1-Propyl-1,2,3-triazole-4-carboxylic acid |

| Esterification | Acetyl chloride, Triethylamine, CH₂Cl₂ | (1-Propyl-1H-1,2,3-triazol-4-yl)methyl acetate |

| Etherification | 1. NaH, THF; 2. Methyl iodide | 4-(Methoxymethyl)-1-propyl-1,2,3-triazole |

Derivatization at the N-1 Propyl Position

Direct chemical modification of the N-1 propyl group on the pre-formed 4-hydroxymethyl-1-propyl-1,2,3-triazole scaffold is synthetically challenging and not a commonly employed strategy. The propyl group consists of sp³-hybridized carbons with non-activated C-H bonds, rendering it chemically inert to most standard derivatization reagents.

Structural diversity at the N-1 position is almost exclusively achieved by varying the azide starting material during the initial CuAAC synthesis. nih.gov Instead of derivatizing the propyl group, chemists synthesize a library of analogues by reacting different organic azides (R-N₃) with propargyl alcohol. This approach allows for the introduction of a wide array of functional groups and structural motifs at the N-1 position in a highly efficient and modular fashion.

| Azide Starting Material (R-N₃) | Resulting N-1 Substituted Triazole Product |

|---|---|

| Benzyl Azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol |

| Phenyl Azide | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol |

| 3-Azidopropanoic acid | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanoic acid |

| 1-Azido-4-fluorobenzene | (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol |

Synthesis of Ionic Liquid Derivatives from 4-Hydroxymethyl-1-propyl-1,2,3-triazole (e.g., Triazolium Salts)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts. researchgate.netrsc.org 1,2,3-Triazolium salts are a prominent class of ILs that can be readily synthesized from their corresponding 1,2,3-triazole precursors. researchgate.net

The synthesis of a triazolium salt from 4-hydroxymethyl-1-propyl-1,2,3-triazole involves the N-alkylation of the triazole ring. researchgate.net Since the N-1 position is already occupied by the propyl group, the alkylation occurs at the N-3 position (or N-2, though N-3 is often favored for 1,4-disubstituted triazoles), leading to the formation of a 1,3,4-trisubstituted-1,2,3-triazolium cation. researchgate.net

The reaction is typically carried out by treating the starting triazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, butyl bromide) or an alkyl sulfate. researchgate.net The reaction can be performed neat (without a solvent) using an excess of the alkylating agent or in a suitable polar aprotic solvent. researchgate.net This process yields the triazolium salt with the counter-anion derived from the leaving group of the alkylating agent (e.g., I⁻, Br⁻). nih.gov The properties of the resulting ionic liquid can be further tuned by anion metathesis (anion exchange), for example, by reacting the triazolium halide with a salt like lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) or silver tetrafluoroborate (B81430) (AgBF₄) to produce ILs with different anions (NTf₂⁻, BF₄⁻). researchgate.netnih.gov

| Starting Triazole | Alkylating Agent | Resulting Triazolium Cation | Initial Anion |

|---|---|---|---|

| 4-Hydroxymethyl-1-propyl-1,2,3-triazole | Methyl iodide (CH₃I) | 4-Hydroxymethyl-3-methyl-1-propyl-1H-1,2,3-triazol-3-ium | Iodide (I⁻) |

| 4-Hydroxymethyl-1-propyl-1,2,3-triazole | Butyl bromide (C₄H₉Br) | 3-Butyl-4-hydroxymethyl-1-propyl-1H-1,2,3-triazol-3-ium | Bromide (Br⁻) |

| 4-Hydroxymethyl-1-propyl-1,2,3-triazole | Ethyl triflate (C₂H₅OTf) | 3-Ethyl-4-hydroxymethyl-1-propyl-1H-1,2,3-triazol-3-ium | Triflate (OTf⁻) |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3-triazole derivatives. For 4-Hydroxymethyl-1-propyl-1,2,3-triazole, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its isomeric purity and assigning the specific arrangement of substituents on the triazole ring.

In a typical ¹H NMR spectrum of a 1,4-disubstituted 1,2,3-triazole, the proton on the C5 position of the triazole ring would appear as a distinct singlet. The chemical shift of this proton is influenced by the electronic nature of the substituents at the N1 and C4 positions. For the propyl group attached to the N1 nitrogen, one would expect to observe a triplet for the terminal methyl protons, a multiplet for the central methylene (B1212753) protons, and a triplet for the methylene protons adjacent to the nitrogen. The hydroxymethyl group at the C4 position would show a singlet for the methylene protons and a broad singlet for the hydroxyl proton, the latter of which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would provide further confirmation of the structure. Key signals would include those for the two distinct carbons of the triazole ring, the carbons of the propyl group, and the carbon of the hydroxymethyl group. The chemical shifts of the triazole carbons are particularly diagnostic for the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxymethyl-1-propyl-1,2,3-triazole

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Triazole-H (C5-H) | ~7.8 - 8.2 | s |

| CH₂ (hydroxymethyl) | ~4.5 - 4.7 | s |

| OH (hydroxymethyl) | Variable | br s |

| N-CH₂ (propyl) | ~4.2 - 4.4 | t |

| CH₂ (propyl) | ~1.8 - 2.0 | m |

| CH₃ (propyl) | ~0.8 - 1.0 | t |

Note: These are predicted values based on analogous structures and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxymethyl-1-propyl-1,2,3-triazole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Triazole-C4 | ~145 - 150 |

| Triazole-C5 | ~120 - 125 |

| CH₂ (hydroxymethyl) | ~55 - 60 |

| N-CH₂ (propyl) | ~50 - 55 |

| CH₂ (propyl) | ~22 - 26 |

| CH₃ (propyl) | ~10 - 12 |

Note: These are predicted values based on analogous structures and are subject to solvent effects.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-Hydroxymethyl-1-propyl-1,2,3-triazole, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₁₁N₃O.

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). The accurate mass measurement of this ion allows for the unambiguous determination of the elemental composition.

Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. Common fragmentation pathways for 1,2,3-triazoles involve the loss of N₂. For the target compound, fragmentation could also occur at the propyl and hydroxymethyl substituents, leading to characteristic daughter ions. While specific mass spectrometry data for 4-Hydroxymethyl-1-propyl-1,2,3-triazole is not available in the provided search results, general fragmentation patterns for substituted 1,2,3-triazoles have been described. rsc.org

Table 3: Expected HRMS Data for 4-Hydroxymethyl-1-propyl-1,2,3-triazole

| Ion | Calculated m/z |

|---|---|

| [C₆H₁₁N₃O + H]⁺ | 142.0975 |

| [C₆H₁₁N₃O + Na]⁺ | 164.0794 |

Note: These values are calculated based on the molecular formula.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and conformational details in the solid state. To perform this analysis, a single crystal of 4-Hydroxymethyl-1-propyl-1,2,3-triazole of suitable quality would be required.

The crystal structure would confirm the 1,4-substitution pattern on the 1,2,3-triazole ring. It would also reveal the planarity of the triazole ring and the conformation of the propyl and hydroxymethyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would also be elucidated. Although no specific crystallographic data for 4-Hydroxymethyl-1-propyl-1,2,3-triazole has been found, studies on other substituted 1,2,3-triazoles demonstrate the utility of this technique in unambiguously confirming their molecular structures. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. For 4-Hydroxymethyl-1-propyl-1,2,3-triazole, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be routinely employed.

TLC, using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane), would be used to monitor the progress of the synthesis and to get a preliminary indication of the compound's purity. The retention factor (Rƒ) would be a characteristic property under specific chromatographic conditions.

HPLC is the method of choice for the quantitative assessment of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid, would be developed. rsc.org The purity of the compound would be determined by the area percentage of its peak in the chromatogram, typically detected by UV absorption at a wavelength where the triazole ring exhibits significant absorbance (around 210-230 nm). The retention time of the compound is a key parameter for its identification under a specific HPLC method.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxymethyl-1-propyl-1,2,3-triazole |

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol |

Reactivity Profiles and Mechanistic Investigations of 4 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Electronic Properties and Aromaticity of the 1,2,3-Triazole Ring System

The delocalization of π-electrons imparts significant stability to the triazole ring. wikipedia.org The ionization energy of the parent 1,2,3-triazole is 10.06 eV. guidechem.com The distribution of electron density and the nature of the chemical bonds within the ring are influenced by the substituents attached. In N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds, indicating more single- and double-bond character, respectively. nih.gov For instance, crystallographic studies of various 1,2,3-triazole derivatives show a range of bond lengths that reflect their partial double-bond character, a hallmark of aromatic systems. The average bond length in the heterocyclic ring of 1,2,3-triazole derivatives is approximately 1.346 Å. nih.gov The presence of electron-withdrawing or electron-donating substituents can alter the bond lengths and the degree of aromaticity. nih.gov

| Bond | Typical Length (Å) | Bond Character |

|---|---|---|

| N(1)–N(2) | 1.342–1.359 | Partial double bond (more single-bond character) |

| N(2)–N(3) | 1.293–1.309 | Partial double bond (more double-bond character) |

| Average Ring Bond | ~1.346 | Aromatic |

Chemical Reactions Involving the Hydroxymethyl Substituent

The hydroxymethyl group (-CH₂OH) at the C-4 position of the triazole ring is a primary alcohol and, as such, is expected to undergo typical alcohol reactions. The reactivity of this group is crucial for the further functionalization of the 4-Hydroxymethyl-1-propyl-1,2,3-triazole molecule.

Oxidation: The primary alcohol of the hydroxymethyl substituent can be oxidized to form an aldehyde (4-formyl-1-propyl-1,2,3-triazole) and subsequently a carboxylic acid (1-propyl-1,2,3-triazole-4-carboxylic acid). This transformation is a common strategy in organic synthesis. The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents would favor the formation of the aldehyde, while stronger agents would lead to the carboxylic acid. The general reaction network for the oxidation of similar hydroxymethyl groups on heterocyclic rings, such as 5-hydroxymethylfurfural (B1680220) (HMF), proceeds through these intermediates. frontiersin.orgnih.gov In such systems, the oxidation of the alcohol group is often a rate-limiting step. frontiersin.org Various catalytic systems, often employing noble metals or specific enzymes, can be utilized to achieve high selectivity for either the aldehyde or the carboxylic acid product. frontiersin.orgnih.govgoogle.com

Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under acidic or basic conditions to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.com This reaction is an equilibrium process and is typically performed with an excess of one reactant or with the removal of water to drive the reaction to completion. masterorganicchemistry.com

Etherification: The formation of ethers is another potential reaction pathway for the hydroxymethyl group. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Reactivity at the N-1 Propyl Chain

The N-1 propyl group is a simple alkyl chain and is generally characterized by low reactivity. The C-H bonds of the propyl group are typically non-polar and require energetic conditions, such as radical initiation, to react. The triazole ring itself is electron-deficient, which can slightly influence the electronic properties of the attached alkyl group, but significant activation for substitution reactions on the chain is not expected under normal conditions.

However, the linkage between the nitrogen of the triazole ring and the first carbon of the propyl chain (the N(1)–Cα bond) can be a site of reactivity under specific circumstances. For instance, studies on other N-1 substituted triazoles have shown that the presence of a strong electron-withdrawing group at the C-4 position can lengthen and weaken the N(1)–Cα bond, making such derivatives more susceptible to dissociation or cleavage. nih.gov While the hydroxymethyl group is not a strong electron-withdrawing group, this principle highlights a potential, albeit likely difficult, pathway for reactivity.

Furthermore, certain electron-deficient N-substituted 1,2,3-triazoles can undergo denitrogenative transformations or ring-chain isomerism, often catalyzed by transition metals or promoted by acids. nih.govrsc.orgrsc.org These reactions typically involve the cleavage of the N1-N2 bond and can lead to the formation of rhodium(II) carbenes or other reactive intermediates. nih.gov While these reactions often require specific activating groups on the nitrogen (like sulfonyl or other electron-withdrawing heterocycles), they represent a class of reactivity that could potentially be explored for the N-1 propyl-substituted triazole under forcing conditions. nih.govrsc.org

Stability of 4-Hydroxymethyl-1-propyl-1,2,3-triazole under Varied Chemical Conditions

The 1,2,3-triazole ring is a remarkably stable heterocyclic system. wikipedia.org This high stability is a key feature, contributing to its widespread use as a structural motif in various applications, including pharmaceuticals and materials science. The stability is attributed to its aromatic character and the presence of three nitrogen atoms within the five-membered ring. nih.gov

Thermal Stability: The 1,2,3-triazole core exhibits strong thermal stability. frontiersin.orgnih.gov It is generally resistant to decomposition at elevated temperatures. For example, the parent 1,2,3-triazole has a boiling point of 203 °C. wikipedia.org Thermal decomposition, when it does occur, typically requires very high temperatures. For instance, flash vacuum pyrolysis at 500 °C leads to the loss of a molecule of nitrogen (N₂) and the formation of an aziridine (B145994) ring. wikipedia.org Studies on energetic materials containing the 1,2,3-triazole moiety show decomposition temperatures often well above 200 °C, further attesting to the ring's inherent thermal robustness. researchgate.net

Chemical Stability: The triazole ring is known to be stable under acidic conditions and is generally insensitive to hydrolysis and redox reactions. frontiersin.orgnih.gov The presence of the N-propyl and C-hydroxymethyl substituents is not expected to dramatically decrease the high intrinsic stability of the triazole core. The ether linkages and amide bonds, for comparison, are more susceptible to acidic or basic hydrolysis. The stability of the 1,2,3-triazole ring makes it a reliable linker in complex molecular architectures.

| Condition | Stability | Notes |

|---|---|---|

| Thermal | High | Decomposition generally requires temperatures >200 °C. researchgate.net Pyrolysis at ~500 °C can cause loss of N₂. wikipedia.org |

| Acidic pH | High | The ring is stable in acidic media. frontiersin.orgnih.gov The parent compound is a weak base (pKa of protonated form is 1.17). guidechem.com |

| Basic pH | High | The ring is stable in basic media. The parent compound is a weak acid (pKa of NH proton is 9.4). guidechem.com |

| Oxidation/Reduction | High | The aromatic ring is generally insensitive to common oxidizing and reducing agents. frontiersin.orgnih.gov |

| Hydrolysis | High | The triazole ring is resistant to hydrolytic cleavage. frontiersin.orgnih.gov |

Theoretical and Computational Chemistry Applied to 4 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules like 4-Hydroxymethyl-1-propyl-1,2,3-triazole. These calculations solve approximations of the Schrödinger equation to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule.

Molecular Geometry Optimization: DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to find the minimum energy structure of the molecule. nih.gov This process adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is achieved. For 4-Hydroxymethyl-1-propyl-1,2,3-triazole, this would confirm the planarity of the triazole ring and determine the preferred orientations of the propyl and hydroxymethyl substituents. nih.gov

Electronic Structure Analysis: Once the geometry is optimized, DFT calculations can elucidate the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netirjweb.com

Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com For 4-Hydroxymethyl-1-propyl-1,2,3-triazole, the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group are expected to be regions of negative potential (electron-rich), making them potential sites for hydrogen bonding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Substituted 1,2,3-Triazoles (Illustrative Data)

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.0 to 6.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

Computational Studies of Tautomerism and Isomerism within the 1,2,3-Triazole Framework

The 1,2,3-triazole ring system can exist in different isomeric and tautomeric forms, and computational studies are crucial for determining their relative stabilities.

Tautomerism: For a triazole ring with a hydrogen atom, prototropic tautomerism can occur. The two primary tautomers are the 1H- and 2H-forms, which differ in the position of the NH proton on the triazole ring. nih.gov Computational studies, combining methods like DFT and Møller-Plesset perturbation theory (MP2), have consistently shown that for the parent 1,2,3-triazole, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.govresearchgate.net This stability is often attributed to reduced lone pair/lone pair repulsion between adjacent nitrogen atoms in the 2H form. researchgate.net For N-substituted triazoles like 4-Hydroxymethyl-1-propyl-1,2,3-triazole, this tautomerism is not possible due to the presence of the propyl group on a nitrogen atom. However, understanding the inherent stability of the underlying ring system is fundamental.

Isomerism: When synthesizing disubstituted 1,2,3-triazoles, two main constitutional isomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted isomers. mdpi.comresearchgate.net 4-Hydroxymethyl-1-propyl-1,2,3-triazole is a 1,4-disubstituted isomer. Computational methods can be used to calculate the energies of both the 1,4- and 1,5-isomers to predict which is thermodynamically more stable. nih.gov These calculations are also vital in understanding the reaction mechanisms that lead to the selective formation of one isomer over the other, as discussed in the next section. Quantum chemical calculations have been used to analyze the conformational space of both 1,4- and 1,5-substituted triazoles, revealing that 1,5-isomers may have greater conformational diversity. nih.gov

Reaction Mechanism Elucidation via Computational Modeling for Synthesis of 4-Hydroxymethyl-1-propyl-1,2,3-triazole

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". springerprofessional.deresearchgate.netnih.govscielo.br Computational modeling, primarily using DFT, has been essential in elucidating the intricate mechanism of this reaction.

The synthesis of 4-Hydroxymethyl-1-propyl-1,2,3-triazole would involve the CuAAC reaction between 1-azidopropane (B1337692) and propargyl alcohol. Computational studies have investigated the catalytic cycle in detail, exploring the structures of intermediates and transition states to map out the lowest energy pathway. rsc.org

Key findings from computational modeling of the CuAAC mechanism include:

Stepwise vs. Concerted Mechanism: DFT calculations indicate that the reaction proceeds through a stepwise mechanism rather than a concerted one. rsc.org

Role of Copper: The copper catalyst coordinates with the alkyne to form a copper-acetylide intermediate. This activation is crucial for the subsequent reaction with the azide (B81097).

Binuclear vs. Mononuclear Mechanism: Computational results suggest that a binuclear copper mechanism, involving two copper atoms, often has a lower activation energy compared to a mononuclear pathway, making it the dominant route for many ligand systems. rsc.org This helps explain the high efficiency and regioselectivity of the reaction.

By calculating the activation energies for different potential pathways, computational chemistry can predict the regioselectivity of the reaction, explaining why the 1,4-isomer (like 4-Hydroxymethyl-1-propyl-1,2,3-triazole) is the exclusive or major product under Cu(I) catalysis. rsc.orgbeilstein-journals.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as 4-Hydroxymethyl-1-propyl-1,2,3-triazole, might bind to a biological target, typically a protein or enzyme. frontiersin.orgmdpi.comijper.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov Docking algorithms sample numerous possible conformations and positions of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). nih.gov A lower binding energy score suggests a more favorable interaction. Studies on various 1,2,3-triazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active sites of enzymes like protein kinases or carbonic anhydrase. mdpi.comresearchgate.net The triazole ring itself can participate in hydrogen bonding, π-π stacking, and dipole interactions, making it a valuable pharmacophore. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. frontiersin.orgsemanticscholar.org By simulating the movements of atoms and molecules according to the laws of physics, MD provides a dynamic view of the binding. researchgate.netpensoft.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial docked positions, indicating the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. frontiersin.orgsemanticscholar.org

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are more flexible or rigid upon ligand binding.

Binding Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be used to provide a more accurate estimation of the binding affinity by considering solvation effects. frontiersin.orgresearchgate.net

These simulations can validate the docking results and provide deeper insight into the dynamic behavior of the ligand in the active site, guiding the design of more potent and selective molecules. semanticscholar.org

Table 2: Illustrative Molecular Docking Scores for 1,2,3-Triazole Derivatives Against Various Protein Targets

| Triazole Derivative Type | Protein Target | Binding Energy / Score (kcal/mol) |

|---|---|---|

| Triazole-Coupled Acetamide | Protein Kinase B (Akt) | -7.0 to -9.5 |

| Triazole-Oxadiazole Hybrid | GTP Binding Site | -7.5 to -9.1 |

| Triazole-Benzene Sulfonamide | Carbonic Anhydrase IX | -8.1 to -9.2 |

| Tetrahydrocurcumin-Triazole Hybrid | APC-Asef Complex | -6.5 to -8.0 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,3 Triazole Derivatives and the Role of 4 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Impact of the 4-Hydroxymethyl Substituent on Molecular Recognition and Interaction

The introduction of a hydroxymethyl group at the 4-position of the 1,2,3-triazole ring significantly impacts its molecular recognition capabilities. This substituent can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the oxygen atom), enabling it to form crucial interactions with biological targets such as proteins and enzymes.

Research on similar 4-hydroxy-1,2,3-triazole systems has highlighted their utility as bioisosteres for carboxylic acids, suggesting that the hydroxyl group can mimic the acidic proton of a carboxylate. rsc.orgnih.govunito.itresearchgate.netresearchgate.net This acidic nature allows it to interact with positively charged residues like arginine or lysine (B10760008) in a binding pocket. While the hydroxymethyl group is not as acidic as a hydroxyl group directly on the ring, the fundamental principle of engaging in targeted hydrogen bonding remains.

The flexibility of the C-C bond between the triazole ring and the hydroxymethyl group allows for optimal positioning of the hydroxyl group within a binding site to maximize interactions. This conformational flexibility can be advantageous for achieving high binding affinity. Furthermore, the hydrophilic nature of the hydroxymethyl group can enhance the aqueous solubility of the parent molecule, a favorable property for drug candidates.

Key Research Findings on the Role of Hydroxymethyl/Hydroxy Substituents:

| Substituent | Interaction Type | Effect on Molecular Recognition | Reference |

| 4-Hydroxymethyl | Hydrogen bond donor/acceptor | Can form specific interactions with amino acid residues in a binding pocket, enhancing binding affinity. | nih.gov |

| 4-Hydroxymethyl | Increased hydrophilicity | Improves aqueous solubility, a key pharmacokinetic property. | researchgate.net |

| 4-Hydroxy | Carboxylic acid mimicry | Can act as a bioisostere for the carboxylate group, interacting with cationic residues. | rsc.orgnih.govunito.itresearchgate.netresearchgate.net |

Influence of the N-1 Propyl Group on Ligand Efficiency and Binding Affinity

The size and nature of the N-1 alkyl group can significantly influence ligand efficiency. A propyl group provides a balance between increasing van der Waals interactions with hydrophobic pockets in a target protein and maintaining reasonable solubility. The length and branching of the alkyl chain can be systematically varied in SAR studies to probe the topology of the binding site and optimize binding affinity. For instance, increasing the chain length from methyl to propyl can lead to enhanced binding if the additional carbons can occupy a hydrophobic sub-pocket.

Impact of N-1 Alkyl Substitution on Molecular Properties:

| N-1 Substituent | Influence on Physicochemical Properties | Potential Effect on Biological Activity |

| Propyl | Increases lipophilicity | Can enhance binding to hydrophobic pockets. |

| Propyl | Introduces steric bulk | Can influence the orientation of the molecule in the binding site. |

| Propyl | Affects overall solubility | Balances hydrophobic interactions with aqueous solubility. |

Comparative SAR Analysis of Regioisomers of 1,2,3-Triazoles in Various Systems

The regiochemistry of substitution on the 1,2,3-triazole ring, specifically the distinction between 1,4- and 1,5-disubstituted isomers, has a profound impact on the molecule's shape, electronic properties, and biological activity. The synthesis of these regioisomers can be controlled through the choice of catalyst, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yielding the 1,4-isomer and ruthenium-catalyzed reactions (RuAAC) favoring the 1,5-isomer. researchgate.netnih.gov

The 1,4-disubstituted isomer, as is the case for 4-Hydroxymethyl-1-propyl-1,2,3-triazole, and the corresponding 1,5-disubstituted isomer have different dipole moments and hydrogen bonding capabilities. The C5-H in a 1,4-disubstituted triazole is known to be a weak hydrogen bond donor. researchgate.net The spatial arrangement of the substituents is also markedly different, which can lead to distinct binding modes with a biological target.

Comparative studies on 1,4- and 1,5-disubstituted 1,2,3-triazoles have often revealed significant differences in their biological activities. For instance, in the development of peptidomimetics, the choice between a 1,4- and 1,5-linkage can influence the resulting secondary structure of the peptide. nih.gov This highlights the importance of synthesizing and evaluating both regioisomers during lead optimization to fully explore the available chemical space.

Comparison of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles:

| Property | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |

| Synthesis | Typically via CuAAC | Typically via RuAAC or thermal cycloaddition |

| Geometry | Different spatial orientation of substituents | Different spatial orientation of substituents |

| Electronic Properties | Distinct dipole moment and electrostatic potential | Distinct dipole moment and electrostatic potential |

| Biological Activity | Often exhibits different potency and selectivity | Often exhibits different potency and selectivity |

Bioisosteric Strategies Employing 1,2,3-Triazole Scaffolds in Medicinal Chemistry Design

The 1,2,3-triazole ring is a widely recognized and successful bioisostere for various functional groups in medicinal chemistry. nih.gov Its stability to metabolic degradation and its ability to mimic the steric and electronic properties of other groups make it an attractive replacement for more labile functionalities.

One of the most common bioisosteric applications of the 1,2,3-triazole ring is as a surrogate for the amide bond. The 1,4-disubstituted 1,2,3-triazole can mimic the trans-amide linkage, while the 1,5-isomer can resemble the cis-amide conformation. This replacement can improve the pharmacokinetic profile of a drug candidate by removing a metabolically susceptible amide bond.

Furthermore, as previously mentioned, the 4-hydroxy-1,2,3-triazole moiety has been successfully employed as a bioisostere for the carboxylic acid group. rsc.orgnih.govunito.itresearchgate.netresearchgate.net This strategy allows for the modulation of acidity and the introduction of new vectors for interaction with the target protein. The 4-hydroxymethyl group in 4-Hydroxymethyl-1-propyl-1,2,3-triazole, while not a direct carboxylic acid bioisostere, can be considered in a similar context of replacing a polar, hydrogen-bonding group to fine-tune interactions and physicochemical properties.

The versatility of the 1,2,3-triazole scaffold allows for its use in "scaffold hopping," where the core of a known active molecule is replaced with the triazole ring to generate novel chemical entities with potentially improved properties. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms for 1,2,3 Triazole Derivatives, with Emphasis on Structural Relevance to 4 Hydroxymethyl 1 Propyl 1,2,3 Triazole

Enzyme Inhibition Studies and Mechanistic Investigations

The 1,2,3-triazole nucleus is a key structural feature in a multitude of compounds designed to inhibit specific enzymes involved in pathological conditions. The stability of the triazole ring and its capacity to form hydrogen bonds and dipole-dipole interactions make it a valuable pharmacophore in drug design. researchgate.net

Inhibition of Carbonic Anhydrase Isozymes

Derivatives of 1,2,3-triazole have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. frontiersin.orgtandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov

Specifically, 1H-1,2,3-triazole analogues have demonstrated significant inhibitory activity against human carbonic anhydrase II (hCA II). nih.gov Structure-activity relationship studies suggest that the presence of polar groups on a phenyl ring substituted at the 1H-1,2,3-triazole core contributes to the inhibitory potential. frontiersin.org The primary mechanism of inhibition for many of these compounds involves the sulfonamide moiety, a common feature in CA inhibitors, which coordinates to the Zn(II) ion in the enzyme's active site. Molecular docking studies have confirmed that these triazole derivatives bind directly within the active site of the CA-II enzyme. frontiersin.org

Furthermore, certain benzenesulfonamide-triazole conjugates show selective inhibition of tumor-associated isoforms, particularly hCA IX. tandfonline.comnih.gov This isoform is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. tandfonline.com The selective inhibition of hCA IX by triazole derivatives presents a promising avenue for anticancer agent development. nih.gov

Table 1: In Vitro Inhibitory Activity of 1H-1,2,3-Triazole Analogs against Bovine Carbonic Anhydrase II (bCA-II)

| Compound | IC₅₀ (µM) |

|---|---|

| 9a | 25.3 ± 0.5 |

| 9g | 12.5 ± 0.3 |

| 9i | 11.1 ± 0.2 |

| 9j | 14.2 ± 0.3 |

| 9k | 13.7 ± 0.2 |

| 9n | 15.8 ± 0.3 |

| 9q | 18.6 ± 0.4 |

| 9s | 17.4 ± 0.3 |

Data sourced from Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. nih.gov

Modulation of Alpha-Glucosidase Activity

Inhibition of α-glucosidase, an intestinal enzyme crucial for the digestion of carbohydrates, is an established therapeutic approach for managing type 2 diabetes. researchgate.netnih.gov The 1,2,3-triazole scaffold has been extensively utilized in the development of novel α-glucosidase inhibitors. nih.govnih.govumz.ac.ir The synthesis of hybrid molecules containing the 1,2,3-triazole ring, often via "click chemistry," has yielded compounds with potent inhibitory activity. researchgate.netumz.ac.ir

Studies on various series of 1,2,3-triazole derivatives have shown that their inhibitory potency is often significantly higher than that of the standard drug, acarbose. nih.gov For instance, a series of benzothiazole-triazole derivatives exhibited IC₅₀ values in the low micromolar range. nih.gov Structure-activity relationship analyses indicate that the nature and position of substituents on the aromatic rings connected to the triazole core are critical for activity. nih.govnih.gov

Kinetic studies have revealed different modes of inhibition. One study on a 6-chloro-2-methoxyacridine bearing an aryl triazole derivative identified it as a competitive inhibitor of α-glucosidase. researchgate.net In contrast, kinetic analysis of certain quinoline hybrids bearing a 1,2,3-triazole core established a non-competitive mode of inhibition, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov Molecular docking simulations have further elucidated these interactions, predicting the binding orientation of the inhibitors within the enzyme's binding pocket. nih.govnih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Benzothiazole-Triazole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 6a | 40.2 ± 0.18 |

| 6d | 30.5 ± 0.11 |

| 6g | 25.4 ± 0.09 |

| 6j | 23.1 ± 0.14 |

| 6m | 35.6 ± 0.15 |

| 6p | 22.5 ± 0.08 |

| 6s | 20.7 ± 0.12 |

| Acarbose (Standard) | 817.38 ± 0.45 |

Data sourced from Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II, is a vital enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration, making it an important target for the development of fungicides. nih.gov Carboxamide derivatives incorporating a 1,2,3-triazole ring have been specifically designed and synthesized as potential SDH inhibitors. nih.gov

These compounds have demonstrated significant antifungal activity against a range of phytopathogenic fungi. nih.gov The mechanism of action is the effective inhibition of the SDH enzyme. Molecular docking simulations have provided insights into the binding mode of these inhibitors, revealing that the 1,2,3-triazole carboxamide scaffold can interact with key amino acid residues in the enzyme's active site, such as ARG43, TYR58, and TRP173, through hydrogen bonds and pi-pi interactions. nih.gov This targeted inhibition of a crucial metabolic enzyme explains the potent fungicidal effects observed. nih.gov

Table 3: Antifungal Activity of a 1,2,3-Triazole Carboxamide Derivative (A3-3) via SDH Inhibition

| Fungal Species | EC₅₀ (μg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 1.08 |

| Botrytis cinerea | 8.75 |

| Rhizoctonia cerealis | 1.67 |

| Gaeumannomyces graminis | 5.30 |

Data sourced from Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. nih.gov

Antimicrobial Research: Elucidating Mechanisms of Action

The 1,2,3-triazole ring is a prominent feature in compounds developed for their antimicrobial properties, offering a stable and synthetically accessible core for creating diverse chemical libraries. nih.govijpsjournal.com

Antibacterial Pathways and Cellular Targets

The 1,2,3-triazole moiety is a versatile pharmacophore found in many antibacterial agents, capable of acting as a bioisostere for amide, ester, or carboxylic acid groups. researchgate.netijpsjournal.com These derivatives have shown activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). ijpsjournal.comcell.com

While the precise mechanisms can vary, proposed cellular targets for triazole-containing hybrids include essential enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. researchgate.net Other potential mechanisms involve the inhibition of efflux pumps, which bacteria use to expel antibiotics, or interference with cell wall synthesis proteins. researchgate.net For example, the hybridization of the 1,2,3-triazole scaffold with natural products like thymol has produced compounds with potent antibacterial activity, demonstrating that combining pharmacophores can lead to enhanced efficacy. cell.com One such derivative, 4-((4-chloro-2-isopropyl-5-methylphenoxy)methyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole, showed significantly higher activity against MRSA than the parent compound thymol and the standard antibiotic ampicillin. cell.com

Table 4: Antibacterial Activity of a Triazole-Thymol Derivative (Compound 9) Against MRSA

| Compound | Concentration (µg/mL) | Mean Zone of Inhibition (mm) |

|---|---|---|

| Compound 9 | 100 | 38.7 |

| Ampicillin (Control) | 100 | 30.0 |

| Thymol (Parent) | 100 | 11.0 |

Data sourced from Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. cell.com

Antifungal Modalities and Cellular Processes

The most well-established antifungal mechanism for azole compounds, including many 1,2,3-triazole derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Triazoles act by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene, also known as CYP51). nih.govtandfonline.com

This enzyme is essential for converting lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. nih.gov The consequence is a disruption of membrane integrity and fluidity, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and cell death. nih.gov Molecular docking studies have confirmed the binding of these triazole derivatives to the active site of the CYP51 enzyme. nih.gov Beyond this primary mechanism, other cellular processes can be affected, and as noted previously, some 1,2,3-triazole derivatives function through the inhibition of other essential enzymes like succinate dehydrogenase. nih.govacs.org

Table 5: Antifungal Activity of 1,2,3-Triazole Derivatives against Candida Species

| Compound | Species | MIC (µg/mL) |

|---|---|---|

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | C. albicans | 125 |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | C. glabrata | >250 |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | C. krusei | 62.5 |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | C. parapsilosis | 125 |

| Fluconazole (Reference) | C. albicans | 0.49 |

| Fluconazole (Reference) | C. glabrata | 3.9 |

| Fluconazole (Reference) | C. krusei | 15.6 |

| Fluconazole (Reference) | C. parapsilosis | 0.49 |

Data sourced from Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. nih.govmdpi.com

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The 1,2,3-triazole scaffold has been successfully utilized to develop potent anti-inflammatory agents that act through various mechanistic pathways.

The anti-inflammatory effects of 1,2,3-triazole derivatives have been demonstrated in multiple preclinical models of inflammation, such as carrageenan- and formalin-induced paw edema. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation and is considered a more specific target for anti-inflammatory drugs.

Many 1,2,3-triazole-containing compounds have been designed as selective COX-2 inhibitors. This strategy aims to achieve therapeutic efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Molecular docking studies have supported this mechanism, showing that triazole derivatives can effectively bind to the active site of the COX-2 enzyme.

In addition to direct COX inhibition, 1,2,3-triazole derivatives modulate other critical inflammatory pathways:

Cytokine Regulation: The inflammatory process is orchestrated by a network of signaling molecules called cytokines. 1,2,3-triazole derivatives have been shown to rebalance the levels of pro- and anti-inflammatory cytokines. For instance, effective compounds can significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while simultaneously increasing the levels of anti-inflammatory cytokines like IL-4.

Nitric Oxide (NO) Synthesis Inhibition: At sites of inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide, a signaling molecule that contributes to vasodilation and tissue damage. Certain 1,2,3-triazole hybrids have been found to inhibit the expression of iNOS and subsequent NO production in response to inflammatory stimuli.

NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those for COX-2, iNOS, and pro-inflammatory cytokines. Some triazole derivatives exert their anti-inflammatory effects by blocking the NF-κB signaling pathway, thereby preventing the activation of this master regulator of inflammation.

Inhibition of Other Pro-inflammatory Enzymes: The scope of anti-inflammatory targets for triazole derivatives extends beyond COX enzymes. Research has also explored their potential as inhibitors of other key enzymes in the inflammatory cascade, such as cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LOX), which are involved in the production of other inflammatory mediators.

Through these multifaceted mechanisms, 1,2,3-triazole derivatives represent a versatile and promising platform for the development of new anti-inflammatory therapies.

Anticonvulsant Activities and Neurotropic Mechanisms

The 1,2,3-triazole nucleus is a key pharmacophore in the development of novel neurotropic agents, with many derivatives exhibiting significant anticonvulsant properties. Research has shown that hybrid molecules incorporating this triazole unit display promising activity in various preclinical models of epilepsy.

A study on new hybrids linked to 1,2,3- and 1,2,4-triazole (B32235) units revealed considerable anticonvulsive activity. These compounds were assessed through their antagonism against seizures induced by pentylenetetrazole (PTZ) and thiosemicarbazide (TSC), as well as in the maximal electroshock-induced seizure (MES) model. rsc.orgresearchgate.net All tested hybrid compounds demonstrated antagonism to pentylenetetrazole, with protection ranging from 40% to 80%. rsc.orgresearchgate.net In the thiosemicarbazide-induced seizure model, the most effective compounds extended the latency of seizures by 1.9 to 4.65 times compared to the control group. rsc.orgresearchgate.net These findings underscore the potential of the triazole core in designing effective anticonvulsant agents.

The neurotropic mechanisms of 1,2,3-triazole derivatives are multifaceted. Beyond anticonvulsant effects, some of these compounds exhibit pronounced anxiolytic and antidepressant activities. rsc.orgresearchgate.net One area of investigation involves the modulation of specific receptors in the central nervous system. For instance, researchers have successfully developed 1,2,3-triazole-based modulators of the fibroblast growth factor (FGF) receptor. nih.gov By replacing an amide structure with a 1,2,3-triazole ring to mitigate the production of a metabolite causing phospholipidosis, a new class of compounds with enhanced neuroprotective activity was created. nih.gov These derivatives showed high penetration into the central nervous system, suggesting their potential for treating neurodegenerative diseases. nih.gov The ability of the triazole ring to act as a stable and effective pharmacophore facilitates these interactions, highlighting its importance in neurotropic drug design.

Table 1: Anticonvulsant Activity of Selected Triazole Hybrid Compounds

| Test Model | Activity Observed | Reference |

|---|---|---|

| Pentylenetetrazole (PTZ)-induced convulsions | 40% to 80% antagonism | rsc.orgresearchgate.net |

| Thiosemicarbazide (TSC)-induced convulsions | Increased seizure latency by 1.9–4.65 times | rsc.orgresearchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the 1,2,3-Triazole Moiety for Synergistic Effects

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. This technique aims to enhance biological activity, overcome drug resistance, and reduce side effects. nih.gov The 1,2,3-triazole ring is an ideal scaffold for this purpose due to its unique chemical properties. It is a stable aromatic ring that can act as a linker, connecting different bioactive moieties. nih.govresearchgate.net Furthermore, the nitrogen atoms in the triazole ring can form hydrogen bonds, which is crucial for binding to biological targets like enzymes and receptors. nih.govresearchgate.net

The design of 1,2,3-triazole hybrids leverages these properties to achieve synergistic effects. By linking the triazole core to other known active agents, researchers have created novel compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.gov This approach has led to the development of numerous lead compounds for diverse biological targets. nih.govasianpubs.org

The synthesis of these hybrid molecules is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This highly efficient and regioselective reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide variety of azides and alkynes. mdpi.commdpi.com This method's reliability and versatility have made it a preferred route for creating libraries of hybrid molecules for biological screening. For example, novel 1,2,3-triazole-pyrimidine hybrids and 1,2,3-triazole-dithiocarbamate hybrids have been designed and synthesized as potential anticancer agents, with some compounds showing potent activity by inducing apoptosis and arresting the cell cycle. nih.govnih.gov

Table 2: Examples of 1,2,3-Triazole Hybrid Molecules and Their Target Synergistic Effects

| Hybrid Moiety | Target Biological Activity | Synthetic Approach | Reference |

|---|---|---|---|

| Dithiocarbamate | Anticancer | Chemical Synthesis | nih.gov |

| Pyrimidine | Anticancer | Chemical Synthesis | nih.gov |

| Coumarin | Neuroprotective (Anticholinesterase) | Chemical Synthesis | nih.gov |

| Pyrazole- nih.govnuph.edu.uanih.gov-triazole | Anticancer | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) | mdpi.com |

Advanced Applications in Materials Science, Agrochemicals, and Supramolecular Chemistry Involving 1,2,3 Triazole Derivatives

Integration of Triazole Units in Polymer and Bioconjugation Chemistry

The integration of 1,2,3-triazole units into polymers and bioconjugates is a well-established strategy for creating advanced materials with tailored properties. The triazole ring is often employed as a stable linker, connecting different molecular building blocks with high efficiency and regioselectivity. rsc.orgrsc.org This approach has been widely used to synthesize a variety of polymers, including sequence-defined oligomers and high-molecular-weight polymers. rsc.orgmdpi.com

The chemical stability of the 1,2,3-triazole ring makes it an excellent isostere for the amide bond, meaning it can mimic the structural properties of a peptide bond while being resistant to enzymatic degradation by proteases. This property is particularly valuable in the design of peptidomimetics and other bioactive molecules. The hydroxymethyl group at the 4-position, as would be found in 4-Hydroxymethyl-1-propyl-1,2,3-triazole, provides a reactive handle for further functionalization, allowing for the attachment of polymers to biological molecules or surfaces.

Research into poly(N-vinyl-1,2,3-triazole)s has demonstrated that these polymers can exhibit high glass transition temperatures, indicating good thermal stability. rsc.org The synthesis of such polymers often involves the creation of triazole-containing monomers that are then polymerized. rsc.org The versatility of the azide-alkyne cycloaddition allows for the incorporation of various functional groups, and the presence of a hydroxyl group offers a site for post-polymerization modification.

Table 1: Examples of 1,2,3-Triazole-Containing Monomers and Polymers This table is generated based on data from related research and is for illustrative purposes.

| Monomer/Polymer System | Synthetic Method | Key Properties/Applications |

|---|---|---|

| Poly(N-vinyl-1,2,3-triazole)s | Free radical polymerization of N-vinyl-1,2,3-triazole monomers | High glass transition temperatures, potential for further functionalization. rsc.org |

| Sequence-defined polytriazoles | Iterative azide-alkyne cycloaddition | Mimics natural biopolymers, applications in data storage and biomaterials. rsc.org |

| Triazole-linked bioconjugates | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Stable linkage for attaching drugs, probes, or polymers to biomolecules. |

Corrosion Inhibition Mechanisms of 1,2,3-Triazole Derivatives on Metal Surfaces

Derivatives of 1,2,3-triazole have been extensively studied as effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments. researchgate.netmdpi.com The mechanism of inhibition is generally attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The nitrogen atoms in the triazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, leading to strong chemisorption. Additionally, the aromatic nature of the triazole ring allows for π-electron interactions with the metal surface.

The effectiveness of a 1,2,3-triazole derivative as a corrosion inhibitor is influenced by its molecular structure, including the nature of its substituents. The presence of electron-donating groups can enhance the electron density on the triazole ring, facilitating stronger adsorption. The propyl group on the N1 position of 4-Hydroxymethyl-1-propyl-1,2,3-triazole would influence its solubility and adsorption characteristics, while the hydroxymethyl group could also participate in interactions with the metal surface. Studies on structurally similar compounds like (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol have shown effective corrosion inhibition on mild steel. daneshyari.com

Table 2: Performance of Selected 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Mild Steel in 1.0 M HCl This table is generated based on data from related research and is for illustrative purposes.

| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | 1.0 | >90 | Langmuir |

| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) | 1.0 | >95 | Langmuir |

Applications in Sensing and Imaging Technologies (e.g., fluorescent dyes, photosensitive materials)

The 1,2,3-triazole scaffold is increasingly being incorporated into the design of fluorescent chemosensors and imaging agents. nih.govrsc.org The triazole ring can act as a linker between a fluorophore and a receptor unit or can be an integral part of the chromophoric system itself. The electronic properties of the triazole ring can influence the photophysical characteristics of the molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. rsc.org

The formation of a complex between a triazole-based sensor and a target analyte (e.g., a metal ion or an anion) can lead to a detectable change in its fluorescence properties, such as quenching or enhancement of the emission. This "turn-on" or "turn-off" response forms the basis of its sensing capability. The design of these sensors can be fine-tuned by modifying the substituents on the triazole ring to achieve selectivity for specific analytes.

While the specific fluorescent properties of 4-Hydroxymethyl-1-propyl-1,2,3-triazole are not documented in the available literature, related studies on other 1,2,3-triazole derivatives show their potential. For instance, aurone-derived 1,2,3-triazoles have been investigated as fluorescent molecules for in vitro applications, exhibiting large Stokes shifts. nih.gov The investigation of regioisomers of 1,2,3-triazoles has also been a subject of study to understand their absorption and fluorescence signatures. rsc.org

Table 3: Photophysical Properties of Representative 1,2,3-Triazole-Based Fluorescent Compounds This table is generated based on data from related research and is for illustrative purposes.

| Compound Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Application |

|---|---|---|---|---|

| Aurone-derived 1,2,3-triazole | ~420 | ~538 | ~118 | Live-cell probe. nih.gov |

| Naphthyloxymethyl-N-alkyl naphthimido-1,2,3-triazole | ~330 | ~380 | ~50 | Potential fluorophore. ias.ac.in |

Agrochemical Applications: Research on Plant Hormones and Pesticide Intermediates

Triazole compounds, in general, are a significant class of agrochemicals, widely used as fungicides. frontiersin.org The mode of action for many triazole fungicides involves the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

While the 1,2,4-triazole (B32235) isomer is more common in commercial fungicides, 1,2,3-triazole derivatives have also demonstrated potent antifungal and pesticidal activities. mdpi.comgoogle.com The biological activity of these compounds is highly dependent on the substituents attached to the triazole ring. For example, the incorporation of a 1,2,3-triazole moiety into chalcone (B49325) structures has yielded compounds with notable biological activities. mdpi.com

Although specific data on the agrochemical properties of 4-Hydroxymethyl-1-propyl-1,2,3-triazole is not available, its structural features suggest it could be a candidate for such applications. The propyl group could influence its lipophilicity and, consequently, its uptake and transport within plants or fungi. The hydroxymethyl group offers a site for further chemical modification to optimize biological activity. Patents related to 1,2,3-triazole pesticides indicate a broad scope of potential structures for agrochemical use. google.com

Table 4: Examples of 1,2,3-Triazole Derivatives with Reported Agrochemical-Related Activity This table is generated based on data from related research and is for illustrative purposes.

| Compound Class | Target Organism/Activity | Noteworthy Features |

|---|---|---|